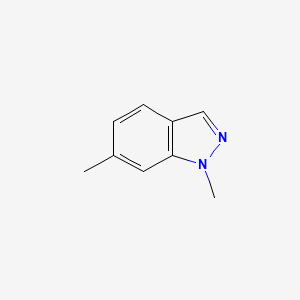

1,6-dimethyl-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1,6-dimethyl-1H-indazole” is a chemical compound with the molecular formula C9H10N2 . It is a type of indazole, which is a bicyclic compound consisting of two nitrogen atoms in a pyrazole ring fused to a benzene ring . Indazoles are key components in a variety of functional molecules used in medicinal applications, such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring fused to a benzene ring, with two methyl groups attached at the 1 and 6 positions of the indazole ring .

Chemical Reactions Analysis

Indazoles, including “this compound”, can undergo a variety of chemical reactions. Recent research has focused on the formation of both the N1–C5 and N3–C4 bonds in a single operation .

Applications De Recherche Scientifique

Anticancer Applications

1,6-Dimethyl-1H-indazole derivatives have shown significant potential in anticancer research. A study by (Hoang et al., 2022) discovered 6-aminoindazole derivatives with pronounced cytotoxicity in human colorectal cancer cell lines. Similarly, (Hoang et al., 2020) designed and synthesized 6-substituted aminoindazole derivatives, finding one compound with potent anti-proliferative activity in colorectal cancer cells.

Molecular Pharmacology and Tautomerism

The chemistry, tautomerism, synthesis, and biological activities of indazole derivatives, including 1H-indazole, are well-explored in medicinal research due to their wide range of biological applications. As outlined in (Mal et al., 2022), indazoles are prominent in pharmaceutical applications, despite challenges in synthesis and limited natural availability.

Neuroprotective Role

This compound derivatives also demonstrate potential in neuroprotective applications. A study by (Xiao-feng et al., 2016) explored the neuroprotective role of 6-hydroxy-1H-indazole in a mouse model of Parkinson's disease, suggesting potential therapeutic applications for neurological disorders.

Antimicrobial Activity

Some this compound derivatives have been synthesized and evaluated for their antimicrobial potential. (Khan et al., 2017) reported on the synthesis of 4,5-dihydro-1H-indazoles with significant antimicrobial activity against various bacterial strains.

Other Pharmacological Properties

Indazole derivatives, including this compound, are recognized for their wide range of pharmacological properties, including antibacterial, antidepressant, anti-inflammatory, anti-hypertensive, and anti-cancer activities as discussed in (Gaikwad et al., 2015).

Orientations Futures

Indazole-containing derivatives, including “1,6-dimethyl-1H-indazole”, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities. Future research will likely focus on developing novel synthetic approaches to indazoles and exploring their potential applications in medicine .

Propriétés

IUPAC Name |

1,6-dimethylindazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-3-4-8-6-10-11(2)9(8)5-7/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRHFKRJDVCGMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=NN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B2677893.png)

![1-(3-Chlorophenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2677894.png)

![1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2677897.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzenesulfonamide](/img/structure/B2677905.png)

![Ethyl 2,4-dimethyl-5-[2-(2-methyl(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]py rimidin-4-ylthio))acetyl]pyrrole-3-carboxylate](/img/structure/B2677907.png)

![Methyl 3-amino-6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2677908.png)

![8-(3-Chloro-2-methylphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2677914.png)